4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core with a cyclopentyloxy group and a thiadiazole ring substituted with a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate thiosemicarbazide derivatives with a suitable reagent such as phosphorus oxychloride (POCl3) to form the 1,3,4-thiadiazole ring.
Introduction of the Thienyl Group: The thienyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as the Suzuki-Miyaura coupling.
Attachment of the Cyclopentyloxy Group: This step involves the alkylation of the benzamide core with cyclopentanol in the presence of a strong base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder
Substitution: Various electrophiles and bases depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized benzamides
Scientific Research Applications
4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and thienyl group are likely involved in these interactions, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
4-(cyclopentyloxy)-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a furyl group instead of a thienyl group.
4-(cyclopentyloxy)-N-[5-(2-pyridyl)-1,3,4-thiadiazol-2-yl]benzamide: Similar structure but with a pyridyl group instead of a thienyl group.
Uniqueness
The presence of the thienyl group in 4-(cyclopentyloxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide imparts unique electronic properties, making it distinct from its analogs. This uniqueness can influence its reactivity and interactions in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-cyclopentyloxy-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c22-16(19-18-21-20-17(25-18)15-6-3-11-24-15)12-7-9-14(10-8-12)23-13-4-1-2-5-13/h3,6-11,13H,1-2,4-5H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXHWLLFDOLGHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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